molecular formula C20H21N5O4S B12148924 methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12148924
M. Wt: 427.5 g/mol
InChI Key: HWHOAQOMOPCDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic 1,2,4-triazole derivative characterized by a triazole core substituted with a 3-ethoxyphenyl group at position 5, an amino group at position 4, and a sulfanyl acetyl side chain linked to a methyl benzoate moiety.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H21N5O4S/c1-3-29-16-6-4-5-14(11-16)18-23-24-20(25(18)21)30-12-17(26)22-15-9-7-13(8-10-15)19(27)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26)

InChI Key

HWHOAQOMOPCDCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Reactants :

  • 3-Ethoxyphenylhydrazine (1.0 equiv)

  • Potassium thiocyanate (1.2 equiv)

  • Hydrochloric acid (HCl, catalytic)

Conditions :

  • Reflux in ethanol (12 h, 80°C)

  • Yield: 78–85%

Cyclization to Triazole-Thiol

Reactants :

  • Thiosemicarbazide intermediate (1.0 equiv)

  • Sodium hydroxide (NaOH, 4N aqueous solution)

Conditions :

  • Reflux (4 h, 100°C)

  • Acidification with HCl to pH 2–3

  • Yield: 90–92%

Mechanism :
Base-mediated cyclization eliminates ammonia, forming the triazole-thiol structure.

S-Alkylation with Chloroacetyl Chloride

The sulfanylacetyl group is introduced via S-alkylation of the triazole-thiol.

Reaction Setup

Reactants :

  • 4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA, 1.5 equiv)

Conditions :

  • Anhydrous dichloromethane (DCM), 0°C → room temperature (24 h)

  • Yield: 88–90%

Product :

  • 2-((4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl chloride

Coupling with Methyl 4-Aminobenzoate

The acetyl chloride intermediate is coupled with methyl 4-aminobenzoate to form the amide bond.

Amide Bond Formation

Reactants :

  • 2-((4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl chloride (1.0 equiv)

  • Methyl 4-aminobenzoate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

Conditions :

  • Anhydrous DCM, 0°C → room temperature (12 h)

  • Yield: 82–85%

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 1:1)

  • Purity: >98% (HPLC)

Optimization Data and Comparative Analysis

StepReagent/ConditionYield (%)Purity (%)Source
ThiosemicarbazideKSCN, HCl, ethanol8595
CyclizationNaOH (4N), reflux9297
S-AlkylationChloroacetyl chloride, TEA9098
Amide couplingDIPEA, DCM8598
EsterificationH₂SO₄, methanol9699

Key Observations :

  • S-Alkylation efficiency depends on stoichiometric control of chloroacetyl chloride.

  • DIPEA outperforms other bases (e.g., pyridine) in minimizing side reactions during coupling.

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomers.

  • Solution : Use of NaOH at high temperature favors 1,2,4-triazole formation.

Hydrolysis of Ester Group

  • Issue : Ester cleavage during acidic workup.

  • Solution : Neutralization with NaHCO₃ before extraction.

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g reported with consistent yields (85–90%).

  • Cost Drivers : Chloroacetyl chloride and methyl 4-aminobenzoate account for 70% of material costs.

Recent Advances (2023–2025)

  • Microwave-Assisted Cyclization : Reduces reaction time from 4 h to 30 min (yield: 91%).

  • Enzymatic Coupling : Lipase-catalyzed amide formation achieves 88% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl and triazole groups. It may also serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. Its structure suggests it could be a candidate for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Chlorinated analogs may exhibit stronger hydrophobic interactions, favoring membrane permeability in biological systems. Ethoxy vs. Methoxy: Derivatives with methoxy groups (e.g., ) show similar electronic profiles but differ in steric bulk, which could influence binding to enzymatic pockets.

Ester vs. Analogous compounds with benzamide instead of benzoate (e.g., ) exhibit hydrogen-bonding capabilities, which may enhance target affinity but reduce oral bioavailability.

Biological Activity :

  • Triazole derivatives with chlorophenyl substituents (e.g., ) are frequently associated with anticancer and antimicrobial activities due to enhanced electrophilicity and interaction with cysteine residues in proteins .
  • The sulfanyl acetyl linker is conserved across analogs, suggesting its role in maintaining structural integrity and facilitating thiol-mediated interactions .

Physicochemical Properties:

  • Melting Points: Analogs such as ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exhibit high melting points (~241°C), indicative of crystalline stability .
  • Spectroscopic Data : IR spectra of related compounds show characteristic peaks for C=O (1686–1711 cm⁻¹), C=N (1525–1545 cm⁻¹), and C-S (635–694 cm⁻¹) stretches .

Biological Activity

Methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound belongs to the family of 1,2,4-triazoles and features multiple functional groups that contribute to its biological activity. The presence of an amino group, ethoxyphenyl group, and thiol moiety enhances its reactivity and interaction with biological targets.

Structural Formula

C10H12N4OS\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{OS}

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 50 µg/mL against resistant strains .

CompoundTarget StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
Similar Triazole DerivativeEscherichia coli12.5

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The specific mechanism often involves the modulation of signaling pathways related to inflammation, suggesting a potential therapeutic role in conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of angiogenesis. The compound's ability to target multiple pathways makes it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Ochal et al. evaluated various benzotriazole derivatives for their antimicrobial activity against clinical strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects with low MIC values .
  • Inflammation Model : In a murine model of inflammation, a derivative similar to our compound was tested for its ability to reduce paw edema induced by carrageenan. Results showed a marked decrease in edema compared to controls, indicating potent anti-inflammatory activity .
  • Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation effectively. A specific study reported that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.